Aziridina-1-carboxilato de terc-butilo

Descripción general

Descripción

tert-Butyl aziridine-1-carboxylate: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyloxycarbonyl (BOC) group attached to the nitrogen atom of the aziridine ring. The BOC group is an electron-withdrawing group that activates the aziridine ring for various chemical reactions, making tert-Butyl aziridine-1-carboxylate a valuable intermediate in organic synthesis .

Aplicaciones Científicas De Investigación

tert-Butyl aziridine-1-carboxylate has several scientific research applications, including:

Mecanismo De Acción

Target of Action

Tert-Butyl aziridine-1-carboxylate (BocAz) primarily targets the process of anionic ring-opening polymerizations (AROP) . The compound plays a crucial role in the formation of polysulfonyllaziridines, which are formed through the AROP of N-sulfonyl-activated aziridines .

Mode of Action

BocAz contains an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen . This BOC group activates the aziridine for AROP, allowing the synthesis of low-molecular-weight poly(BocAz) chains . This activation is a key step in the polymerization process .

Biochemical Pathways

The primary biochemical pathway affected by BocAz is the anionic ring-opening polymerization (AROP) of aziridines . The BOC group on BocAz activates the aziridine for AROP, leading to the formation of polysulfonyllaziridines . This pathway is crucial for the synthesis of these polymers .

Result of Action

The primary result of BocAz’s action is the formation of low-molecular-weight poly(BocAz) chains . A 13C NMR spectroscopic analysis of poly(BocAz) suggests that the polymer is linear . The deprotection of poly(BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine .

Action Environment

The action of BocAz is influenced by the solvent environment. The solubility of poly(BocAz) in AROP-compatible solvents limits the attainable molecular weight of the polymer . Therefore, the choice of solvent can significantly impact the efficacy and stability of BocAz’s action .

Análisis Bioquímico

Biochemical Properties

Tert-Butyl aziridine-1-carboxylate plays a significant role in biochemical reactions, particularly in the field of polymer synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme polyethyleneimine, which is widely studied for applications such as non-viral gene transfection, metal chelation, and CO2 capture . The tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen activates the aziridine for anionic ring-opening polymerizations (AROP), allowing the synthesis of low-molecular-weight poly(BocAz) chains .

Cellular Effects

Tert-Butyl aziridine-1-carboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with polyethyleneimine, for instance, is crucial for non-viral gene transfection, which involves the delivery of genetic material into cells without using viral vectors . This interaction can lead to changes in gene expression and subsequent cellular responses.

Molecular Mechanism

The molecular mechanism of tert-Butyl aziridine-1-carboxylate involves its activation by the tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen. This activation facilitates anionic ring-opening polymerizations (AROP), resulting in the formation of poly(BocAz) chains . The BOC group also enhances the compound’s stability and reactivity, allowing it to interact effectively with various biomolecules and enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl aziridine-1-carboxylate can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that the deprotection of poly(BocAz) using trifluoroacetic acid (TFA) produces linear polyethyleneimine, which has better biocompatibility and reduced cytotoxicity compared to its branched counterpart . These temporal effects are crucial for understanding the long-term impact of the compound on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of tert-Butyl aziridine-1-carboxylate vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may be more effective for specific applications. For instance, the use of polyethyleneimine in gene transfection requires careful dosage optimization to balance efficacy and safety . Threshold effects and potential toxicity at high doses must be considered when using the compound in animal studies.

Metabolic Pathways

Tert-Butyl aziridine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound’s activation by the BOC group allows it to participate in anionic ring-opening polymerizations, leading to the synthesis of poly(BocAz) chains

Transport and Distribution

The transport and distribution of tert-Butyl aziridine-1-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilicity and molecular weight affect its ability to cross cell membranes and accumulate in specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in various applications.

Subcellular Localization

Tert-Butyl aziridine-1-carboxylate’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with polyethyleneimine, for example, can influence its localization within the cell, affecting its activity and function

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Butyl aziridine-1-carboxylate can be synthesized through the reaction of aziridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds as follows :

Aziridine+Di-tert-butyl dicarbonate→tert-Butyl aziridine-1-carboxylate

Industrial Production Methods: Industrial production of tert-Butyl aziridine-1-carboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl aziridine-1-carboxylate undergoes various chemical reactions, including:

Anionic Ring-Opening Polymerization (AROP): The BOC group activates the aziridine ring for anionic ring-opening polymerization, leading to the formation of low-molecular-weight poly(tert-Butyl aziridine-1-carboxylate) chains.

Deprotection Reactions: The BOC group can be removed using acids such as trifluoroacetic acid, resulting in the formation of linear polyethyleneimine.

Common Reagents and Conditions:

Anionic Ring-Opening Polymerization: Typically involves the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like tetrahydrofuran.

Deprotection Reactions: Trifluoroacetic acid is commonly used for the removal of the BOC group under mild conditions.

Major Products:

Poly(tert-Butyl aziridine-1-carboxylate): Formed through anionic ring-opening polymerization.

Linear Polyethyleneimine: Obtained after deprotection of the BOC group.

Comparación Con Compuestos Similares

- tert-Butyl 2-methylaziridine-1-carboxylate

- tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

- Lithium ®-1-(tert-butoxycarbonyl)aziridine-2-carboxylate

- Lithium (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylate

Uniqueness: tert-Butyl aziridine-1-carboxylate is unique due to its ability to undergo anionic ring-opening polymerization, which is not commonly observed in other aziridine derivatives. The presence of the BOC group enhances its reactivity and makes it a valuable intermediate in the synthesis of polyimines and other nitrogen-containing polymers .

Actividad Biológica

tert-Butyl aziridine-1-carboxylate, commonly referred to as BocAz, is an aziridine derivative that has garnered attention due to its potential applications in organic synthesis and biological activity. This compound features a tert-butyloxycarbonyl (BOC) group which enhances its reactivity, particularly in anionic ring-opening polymerizations (AROP). This article provides a detailed overview of the biological activities associated with BocAz, including its synthesis, polymerization behavior, and biological evaluations.

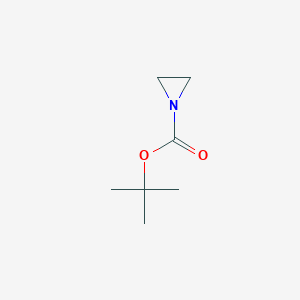

BocAz is characterized by the following chemical structure:

- Molecular Formula : C₇H₁₃NO

- CAS Number : 97308-23-1

The BOC group serves as an electron-withdrawing moiety, activating the aziridine nitrogen for subsequent reactions. Its structure can be represented as follows:

Synthesis and Polymerization

BocAz can be synthesized through various methods, including the reaction of aziridine with BOC anhydride in the presence of a base such as triethylamine. The polymerization of BocAz has been extensively studied, revealing its ability to undergo AROP to form polysulfonyllaziridines. The resulting polymers exhibit linear structures as confirmed by NMR spectroscopy .

Polymerization Data

A summary of the polymerization characteristics of BocAz is presented in Table 1.

| Parameter | Value |

|---|---|

| Activation Method | Anionic Ring-Opening Polymerization (AROP) |

| Average Degree of Polymerization | ~15.2 repeat units |

| Molecular Weight | Approximately 2.4 kDa |

| Solubility | Poor in most solvents |

Biological Activities

Research indicates that aziridine-containing compounds, including BocAz, possess significant biological activities, particularly in antimicrobial and antitumor applications. The following sections summarize key findings related to the biological activity of BocAz.

Antimicrobial Activity

A study evaluating various aziridine derivatives reported that compounds similar to BocAz exhibited antibacterial activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) were determined using a microdilution method. The results indicated varying degrees of activity among different derivatives:

- Active Compounds : MIC values ranged from 16 to 512 μg/mL against selected strains.

- Inactive Compounds : Several derivatives showed no activity against Pseudomonas aeruginosa and Proteus species .

Table 2 summarizes the antibacterial activity data for related aziridine compounds.

| Compound ID | MIC (μg/mL) | Activity against Gram-positive Strains |

|---|---|---|

| 3a | 32 | Active |

| 3b | 64 | Active |

| 3c | 128 | Active |

| 3d | >512 | Inactive |

Antitumor Activity

In addition to antimicrobial properties, aziridines have been investigated for their antitumor potential. Preliminary studies have shown that certain aziridine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. However, specific data on BocAz's direct antitumor effects remains limited and warrants further investigation.

Case Studies

A notable case study involved the synthesis and evaluation of several aziridine derivatives for their biological activities. Among these, BocAz was included as a reference compound due to its structural relevance and potential reactivity . The study highlighted the importance of substituent configurations on biological efficacy, emphasizing that modifications to the BOC group could enhance or diminish activity.

Propiedades

IUPAC Name |

tert-butyl aziridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)8-4-5-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYPJHLRWKGNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579794 | |

| Record name | tert-Butyl aziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97308-23-1 | |

| Record name | tert-Butyl aziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What limitations are associated with using tert-Butyl aziridine-1-carboxylate in anionic ring-opening polymerization (AROP)?

A2: While BocAz effectively initiates AROP, the resulting poly(BocAz) exhibits limited solubility in solvents compatible with AROP []. This solubility issue restricts the achievable molecular weight of the polymer. Further research exploring alternative solvent systems or polymerization techniques could potentially overcome this limitation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.